molecular formula C12H10N2 B8500517 4-(1-Cyanocyclobutyl)benzonitrile

4-(1-Cyanocyclobutyl)benzonitrile

Cat. No. B8500517
M. Wt: 182.22 g/mol
InChI Key: QRMTTYZXARWZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyanocyclobutyl)benzonitrile is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Cyanocyclobutyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Cyanocyclobutyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(1-cyanocyclobutyl)benzonitrile

InChI

InChI=1S/C12H10N2/c13-8-10-2-4-11(5-3-10)12(9-14)6-1-7-12/h2-5H,1,6-7H2

InChI Key

QRMTTYZXARWZOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid KHMDS (3.48 g, 17.5 mmol) is dissolved in THF (20.0 mL) and cooled to 0° C. Cyclobutanecarbonitrile (1.42 g, 17.5 mmol) is added, and the resulting solution stirred for 40 minutes. A solution of 4-fluorobenzonitrile (2.12 g, 17.5 mmol) in THF (10.0 mL) is added, and the mixture stirred for 2 hours at 0° C. 1N HCl (50.0 mL) is added to the reaction mixture and the aqueous phase extracted with EtOAc (4×40.0 mL). The combined organic phases are dried over MgSO4, filtered and concentrated on the rotovaporator. The product is purified by flash chromatography (CombiFlash), eluting with mixtures of heptanes and EtOAc (0% EtOAc to 40% EtOAc) to yield the desired product (1.76 g, 9.67 mmol, 55%). 1H NMR (400 MHz, DMSO-D6) δ ppm 1.92-2.12 (m, 1H) 2.19-2.37 (m, 1H) 2.57-2.69 (m, 2H) 2.71-2.82 (m, 2H) 7.67 (d, J=8.59 Hz, 2H) 7.91 (d, J=8.79 Hz, 2H).
Name
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
2.12 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
55%

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